Dimyristoylphosphatidylcholine, DL-

描述

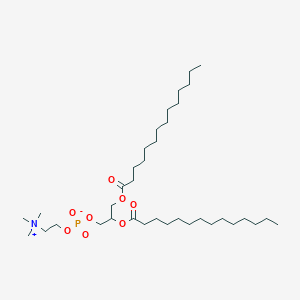

A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes. It is used in commercial drug preparations to solubilize drugs for injection

属性

IUPAC Name |

2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046816 |

Source

|

| Record name | DL-Dimyristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-38-7, 13699-48-4 |

Source

|

| Record name | Dimyristoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimyristoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013699484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimyristoylphosphatidylcholine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-dimyristoylphosphatidylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Dimyristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMYRISTOYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U86ZGC74V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of DL-Dimyristoylphosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Dimyristoylphosphatidylcholine (DL-DMPC) is a synthetic, zwitterionic glycerophospholipid widely utilized in the fields of biophysics, membrane biology, and pharmaceutical sciences. Its well-defined chemical structure, comprising a glycerol backbone, two myristoyl (14:0) fatty acid chains, and a phosphocholine headgroup, makes it an excellent model lipid for studying the structure and function of biological membranes. In drug delivery, DMPC is a key component in the formulation of liposomes and lipid nanoparticles, serving as a biocompatible matrix for the encapsulation and targeted delivery of therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of DL-DMPC, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Core Physicochemical Properties

The fundamental properties of DL-DMPC dictate its behavior in aqueous and non-aqueous environments, its self-assembly into supramolecular structures, and its interaction with other molecules. These properties are summarized below.

General and Structural Properties

This table outlines the basic chemical and physical identifiers for DL-DMPC.

| Property | Value | Reference |

| Systematic IUPAC Name | 2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |

| Synonyms | 1,2-Dimyristoyl-rac-glycero-3-phosphocholine, DL-DMPC | --INVALID-LINK-- |

| Molecular Formula | C₃₆H₇₂NO₈P | --INVALID-LINK-- |

| Molecular Weight | 677.9 g/mol | --INVALID-LINK-- |

| Physical Appearance | White, crystalline or lumpy solid | --INVALID-LINK-- |

| SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC--INVALID-LINK--(C)C)OC(=O)CCCCCCCCCCCCC | --INVALID-LINK-- |

| InChIKey | CITHEXJVPOWHKC-UHFFFAOYSA-N | --INVALID-LINK-- |

Thermodynamic and Solubility Properties

These properties are critical for understanding the self-assembly and formulation development of DL-DMPC.

| Property | Value | Notes | Reference |

| Phase Transition Temp. (Tₘ) | ~24 °C | For multilamellar vesicles (MLVs) in aqueous solution. This is the main gel-to-liquid crystalline phase transition. | [1] |

| Solubility in Water | Insoluble | Forms liposomes/vesicles in aqueous solutions. | [2] |

| Solubility in Organic Solvents | Soluble | Soluble in ethanol (~25 mg/mL), methanol, and chloroform. | [2] |

| Critical Micelle Conc. (CMC) | Not applicable | As a diacyl-chain phospholipid, DMPC spontaneously forms bilayers (liposomes) in water rather than micelles. The concept of CMC is typically applied to single-chain surfactants. | [3][4] |

Molecular and Supramolecular Structure

The amphiphilic nature of DL-DMPC, with its hydrophilic head and hydrophobic tails, governs its self-assembly into ordered structures in aqueous environments.

Chemical Structure

The chemical structure of DL-DMPC consists of three primary components: a polar phosphocholine headgroup, a glycerol backbone, and two nonpolar myristoyl acyl chains.

Caption: Logical structure of a single DL-DMPC molecule.

Self-Assembly in Aqueous Solution

Due to its cylindrical molecular shape, DMPC does not form micelles. Instead, it assembles into a lipid bilayer, which closes upon itself to form a vesicle or liposome. This structure minimizes the unfavorable contact between the hydrophobic tails and water.

Caption: Self-assembly pathway of DMPC in an aqueous solution.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of DL-DMPC.

Determination of Phase Transition Temperature (Tₘ) by Differential Scanning Calorimetry (DSC)

DSC is the primary technique used to measure the Tₘ, which corresponds to the enthalpy change associated with the transition from the ordered gel phase to the disordered liquid-crystalline phase.[1][5][6]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. At the phase transition, the lipid sample absorbs heat (an endothermic event), which is detected as a peak in the DSC thermogram. The temperature at the peak maximum is the Tₘ.[5]

Methodology:

-

Sample Preparation (Hydration):

-

Accurately weigh a precise amount of DL-DMPC (e.g., 1-2 mg) into a vial.

-

Add a specific volume of degassed buffer (e.g., PBS, HEPES) to achieve the desired lipid concentration (e.g., 10-20 mg/mL).

-

Hydrate the lipid by vortexing the mixture at a temperature above the Tₘ of DMPC (e.g., 35-40°C) for several minutes until a milky, homogeneous suspension of multilamellar vesicles (MLVs) is formed.[1]

-

For some applications, the MLV suspension can be further processed by extrusion or sonication to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).[1]

-

-

DSC Analysis:

-

Accurately transfer a known volume of the lipid dispersion into a hermetic DSC pan. The reference pan should contain the same volume of the corresponding buffer.

-

Seal the pans securely.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 10°C).

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the Tₘ (e.g., 40°C).

-

Perform at least two heating and cooling cycles to ensure reproducibility and thermal history erasure. The second heating scan is typically used for analysis.

-

-

Data Analysis:

-

Plot the differential heat flow (mW) versus temperature (°C).

-

The Tₘ is determined as the temperature at the maximum of the endothermic peak.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

-

Caption: Experimental workflow for Tₘ determination using DSC.

Determination of Solubility

The solubility of DMPC is assessed qualitatively in various solvents to understand its amphiphilic character.[7][8]

Principle: This method relies on the principle of "like dissolves like." The polar headgroup of DMPC interacts favorably with polar solvents, while the nonpolar tails interact with nonpolar solvents. Overall solubility depends on the balance of these interactions and the solvent's dielectric constant.[7]

Methodology:

-

Preparation:

-

Label a series of test tubes for each solvent to be tested (e.g., water, ethanol, chloroform).

-

Add a small, consistent amount of DL-DMPC (e.g., ~5 mg) to each tube.

-

-

Solvent Addition and Observation:

-

Add 1-2 mL of a specific solvent to the corresponding test tube.

-

Vigorously shake or vortex each tube for 1-2 minutes.

-

Allow the tubes to stand and observe for dissolution. A clear solution indicates solubility, while a persistent suspension, emulsion, or separate phase indicates insolubility or poor solubility.

-

-

Confirmation (Optional):

-

For non-volatile solvents, spot a small amount of the mixture onto filter paper.

-

Allow the solvent to evaporate. A translucent or oily spot remaining confirms the presence of undissolved or dissolved lipid.[7]

-

Applications in Research and Drug Development

-

Model Membranes: DMPC bilayers are extensively used to study lipid-protein interactions, membrane permeability, and the effects of various molecules on membrane structure and dynamics.

-

Liposomal Drug Delivery: Its biocompatibility and well-defined transition temperature make DMPC a common choice for formulating liposomes. The lipid bilayer can encapsulate hydrophilic drugs in its aqueous core and lipophilic drugs within the bilayer itself.[]

-

Nanoparticle Formulation: DMPC is a crucial component in lipid nanoparticles (LNPs), which are used for the delivery of nucleic acids like mRNA and siRNA.[10]

This document is intended for informational purposes for a scientific audience. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. ucm.es [ucm.es]

- 6. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. | Semantic Scholar [semanticscholar.org]

- 7. iunajaf.edu.iq [iunajaf.edu.iq]

- 8. scribd.com [scribd.com]

- 10. thermalsupport.com [thermalsupport.com]

Navigating the Thermal Landscape of DL-Dimyristoylphosphatidylcholine: An In-depth Technical Guide to its Phase Transition Behavior

For researchers, scientists, and drug development professionals, understanding the thermotropic phase behavior of lipids is fundamental to the rational design of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the phase transition temperature of DL-Dimyristoylphosphatidylcholine (DL-DMPC), a widely used model phospholipid. We delve into the core principles of its thermal transitions, present a detailed experimental protocol for their characterization using Differential Scanning Calorimetry (DSC), and summarize key quantitative data on the factors influencing this behavior.

DL-Dimyristoylphosphatidylcholine (DL-DMPC) is a synthetic phospholipid that serves as a crucial component in the study of biological membranes and the formulation of liposomal drug delivery vehicles. Its well-defined phase transition behavior allows for the investigation of membrane properties and the influence of incorporated molecules. The primary thermal transitions of DL-DMPC are the pre-transition (Tp) and the main phase transition (Tm). The pre-transition involves a change from a planar lamellar gel phase (Lβ') to a periodically undulated ripple phase (Pβ'), while the main transition corresponds to the melting of the hydrocarbon chains from the ordered gel phase to the disordered liquid crystalline phase (Lα).[1] These transitions are critical as they significantly impact the permeability, fluidity, and stability of the lipid bilayer.

Quantitative Overview of DL-DMPC Phase Transitions

The phase transition temperatures of DL-DMPC are sensitive to various environmental factors. The following table summarizes the key transition temperatures for pure DL-DMPC and the impact of common modulators like cholesterol and pH.

| Condition | Pre-transition Temperature (Tp) (°C) | Main Transition Temperature (Tm) (°C) | Notes |

| Pure DL-DMPC (Multilamellar Vesicles) | ~14.3 | ~23.2 - 24 | The exact values can vary slightly depending on the experimental setup and hydration.[2] |

| DL-DMPC with increasing Cholesterol | Decreases and broadens, abolished above 5 mol% | Decreases and broadens, can be abolished at high concentrations (>30 mol%) | Cholesterol disrupts the packing of the lipid acyl chains, leading to a less cooperative transition.[3][4][5] |

| DL-DMPC at acidic pH (pH < 4) | Disappears | Increases sharply | Protonation of the phosphate group at low pH alters headgroup interactions and hydration, leading to a more stable gel phase.[6] |

Experimental Protocol: Determination of DL-DMPC Phase Transition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to characterize the thermotropic behavior of lipid bilayers by measuring the heat flow associated with phase transitions.[7][8][9]

I. Materials and Equipment

-

DL-Dimyristoylphosphatidylcholine (DL-DMPC) powder

-

Appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)[1]

-

Chloroform/Methanol solvent mixture (2:1, v/v)

-

Round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Water bath or incubator

-

Vortex mixer

-

Extruder (optional, for Large Unilamellar Vesicles - LUVs)

-

Differential Scanning Calorimeter (DSC) with hermetically sealable aluminum pans

II. Liposome Preparation (Multilamellar Vesicles - MLVs)

-

Lipid Film Formation: Dissolve a known amount of DL-DMPC in a chloroform/methanol mixture in a round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

-

Solvent Removal: Place the flask under a high-vacuum pump for at least 2 hours to ensure complete removal of residual solvent.

-

Hydration: Add the desired aqueous buffer, pre-warmed to a temperature above the main transition temperature of DL-DMPC (e.g., 30°C), to the lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.[8]

-

Vesicle Formation: Hydrate the lipid film by gentle agitation. This can be achieved by periodic vortexing or by placing the flask on a shaker in an incubator set above the Tm for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).[8]

-

Annealing: For reproducible results, it is recommended to anneal the MLV suspension by storing it at 4°C for at least 8 hours before DSC analysis.[1]

III. DSC Instrumentation and Measurement

-

Instrument Calibration: Ensure the DSC instrument is properly calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Baseline Scan: Perform a buffer-buffer baseline scan using the same hydration buffer as the sample to obtain a stable and reproducible baseline.

-

Sample Loading: Accurately pipette a known volume of the DL-DMPC liposome suspension into a DSC sample pan. Load an equal volume of the hydration buffer into a reference pan. Hermetically seal both pans.

-

Data Acquisition:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 5°C).

-

Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a final temperature well above the main transition (e.g., 40°C).[8]

-

Cool the sample back to the starting temperature at the same scan rate.

-

Perform a second heating scan to ensure the reversibility of the transitions. The second scan is often used for data analysis as it represents a more thermodynamically equilibrated state.[1]

-

IV. Data Analysis

-

Baseline Subtraction: Subtract the buffer-buffer baseline from the sample thermogram.

-

Determine Transition Temperatures:

-

The pre-transition temperature (Tp) is identified as the onset of the first, smaller endothermic peak.

-

The main transition temperature (Tm) is determined from the peak maximum of the larger, sharper endothermic transition.

-

-

Enthalpy Calculation: The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the interplay of influencing factors, the following diagrams are provided.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. researchgate.net [researchgate.net]

- 3. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH on the phase behavior of DMPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Demystifying the Aggregation Behavior of DL-DMPC: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the self-assembly of phospholipids is paramount for applications ranging from drug delivery systems to membrane protein studies. This in-depth guide focuses on the critical aggregation concentration of DL-1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC), a synthetic, racemic phospholipid widely utilized in lipid research.

While the term "critical micelle concentration" (CMC) is commonly associated with surfactants, for phospholipids like DMPC, the primary mode of self-assembly in aqueous solutions is the formation of vesicles or liposomes. Therefore, it is more precise to refer to a critical vesicle concentration (CVC). This distinction is crucial as the aggregation behavior dictates the structure and properties of the resulting nano-assemblies.

Critical Aggregation Concentration of DMPC

The self-assembly of DMPC into vesicles is a concentration-dependent phenomenon. Below the CVC, DMPC molecules exist predominantly as monomers. As the concentration increases to and surpasses the CVC, the molecules spontaneously aggregate to form bilayer vesicles, minimizing the exposure of their hydrophobic acyl chains to the aqueous environment.

| Compound | Aggregation Type | Critical Concentration | Method | Reference |

| DMPC | Vesicle | ~ 6 nM | Not Specified | [1] |

It is important to note that while DL-DMPC is a racemic mixture of the D- and L-enantiomers of DMPC, the literature predominantly reports on the aggregation of the enantiomerically pure or unspecified forms. For many physical properties, including self-assembly, racemic and enantiomerically pure phospholipids often exhibit similar behavior, though subtle differences in membrane packing and phase transitions can exist.

Experimental Protocols for Determining Critical Aggregation Concentration

Several biophysical techniques can be employed to determine the critical aggregation concentration of phospholipids. These methods rely on detecting a sharp change in a physical property of the solution as a function of lipid concentration, which corresponds to the onset of vesicle formation.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive method that utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, whose fluorescence properties are environmentally sensitive.

Principle: Hydrophobic probes have low fluorescence quantum yields in polar aqueous environments. Upon the formation of vesicles, these probes partition into the hydrophobic core of the lipid bilayer, experiencing a non-polar environment. This partitioning leads to a significant increase in their fluorescence intensity or a change in their emission spectrum. The lipid concentration at which this sharp change occurs is taken as the CVC.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of DL-DMPC in a suitable organic solvent (e.g., chloroform/methanol mixture) and then evaporate the solvent to form a thin lipid film. Hydrate the film with an aqueous buffer to form a vesicle suspension.

-

Prepare a stock solution of the fluorescent probe (e.g., 1 µM pyrene in acetone).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying concentrations of DL-DMPC, bracketing the expected CVC.

-

To each solution, add a small aliquot of the probe stock solution, ensuring the final probe concentration is very low to avoid self-quenching and perturbation of the system.

-

-

Incubation:

-

Incubate the samples at a controlled temperature, above the phase transition temperature of DMPC (~24°C), for a sufficient time to ensure equilibration and probe partitioning.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored, as this ratio is sensitive to the polarity of the probe's microenvironment.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or I₁/I₃ ratio for pyrene) as a function of the DL-DMPC concentration (often on a logarithmic scale).

-

The CVC is determined from the intersection of the two linear regions of the plot, representing the pre-aggregation and post-aggregation phases.

-

Surface Tension Measurement

This classical method is based on the surface-active nature of phospholipids.

Principle: As amphiphilic molecules, DMPC monomers will adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the concentration of DMPC increases, the interface becomes saturated with monomers. Beyond this point, further addition of DMPC results in the formation of vesicles in the bulk solution, and the surface tension remains relatively constant.

Detailed Methodology:

-

Solution Preparation: Prepare a series of DL-DMPC solutions in high-purity water or buffer across a wide range of concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DL-DMPC concentration. The plot will show a region of decreasing surface tension followed by a plateau. The CVC is determined from the inflection point or the intersection of the two linear portions of the curve.[2][3][4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, in this case, the demicellization or de-vesiculation process.

Principle: The formation of vesicles is an enthalpically driven process. When a concentrated solution of DMPC vesicles is titrated into a buffer, the vesicles dissociate into monomers. This process is accompanied by a change in heat that can be measured by the ITC instrument. The concentration at which the heat change profile shifts corresponds to the CVC.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of DL-DMPC at a concentration well above its CVC in the syringe.

-

Fill the sample cell with the same buffer used to prepare the lipid solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the DMPC solution from the syringe into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the enthalpy change per injection.

-

A plot of the enthalpy change per mole of injectant against the total lipid concentration in the cell will show a transition at the CVC.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the critical aggregation concentration using fluorescence spectroscopy.

This technical guide provides a foundational understanding of the critical aggregation concentration of DL-DMPC. For specific applications, it is recommended to consult detailed research articles and consider the influence of experimental conditions such as temperature, pH, and buffer composition on the self-assembly process.

References

- 1. researchgate.net [researchgate.net]

- 2. Self-assembly of phospholipids on flat supports - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. Critical micelle concentration values for different surfactants measured with solid-phase microextraction fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Characteristics of DL-DMPC Lipid Bilayers

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a saturated phospholipid that serves as a cornerstone for the study of biological membranes. Its chemical simplicity, well-defined phase behavior, and structural similarity to endogenous lipids make it an exemplary model system. DMPC bilayers are extensively used to investigate lipid-protein interactions, membrane permeability, and the mechanism of action of membrane-active drugs. This guide provides a comprehensive overview of the structural and physicochemical properties of DL-DMPC bilayers, detailed experimental protocols for their characterization, and visual representations of key processes and structures.

Molecular and Bilayer Structure

A DMPC molecule is amphiphilic, featuring a hydrophilic phosphocholine headgroup and two hydrophobic 14-carbon acyl chains (myristoyl chains).[1] In an aqueous environment, these molecules spontaneously self-assemble into a bilayer structure, sequestering the hydrophobic tails from water and exposing the polar headgroups to the aqueous phase.[2] This arrangement forms the fundamental barrier of cellular membranes.[2]

Figure 1: Molecular structure of DL-DMPC.

Thermotropic Phase Behavior

The physical state of a DMPC bilayer is highly dependent on temperature. It exhibits distinct thermotropic phases, characterized by changes in lipid packing, acyl chain order, and bilayer thickness.

-

Gel Phase (Lβ'): At temperatures below the main phase transition, the acyl chains are in a tightly packed, all-trans configuration, resulting in a thicker, more ordered, and less fluid bilayer. The chains are tilted with respect to the bilayer normal.[3][4]

-

Ripple Phase (Pβ'): Upon heating, DMPC transitions from the gel phase to a unique ripple phase, characterized by a periodic, wave-like undulation of the bilayer surface.[5][6][7] This phase involves a mixture of ordered and disordered chain domains.[6]

-

Liquid Crystalline Phase (Lα): Above the main transition temperature (Tm), the acyl chains "melt" into a disordered, fluid state with rotational gauche isomers.[8] This results in a thinner, more dynamic, and laterally mobile bilayer, which is the most biologically relevant state.[9]

Figure 2: Phase transitions of a DL-DMPC lipid bilayer.

Quantitative Data Presentation

The following tables summarize key structural and thermodynamic parameters for DL-DMPC bilayers, primarily in the biologically relevant fluid (Lα) phase.

Table 1: Thermodynamic Properties

| Parameter | Value | Temperature (°C) | Experimental Method | Reference |

| Main Transition Temp. (Tm) | ~24 K (297 K) | N/A | DSC | [5][7] |

| Pre-transition Temp. | ~14 °C | N/A | DSC | [5][7] |

Table 2: Structural Properties (Fluid Phase)

| Parameter | Value | Temperature (°C) | Experimental Method | Reference |

| Area per Lipid (A) | 60.6 ± 0.5 Ų | 30 | X-ray Scattering | [9][10] |

| Area per Lipid (A) | 64.9 ± 1.4 Ų | 30 | MD Simulation | [11] |

| Bilayer Thickness (DHH) | 40.1 ± 0.1 Å | 10 (Gel Phase) | X-ray Diffraction | [4] |

| Hydrophobic Thickness (2DC) | 30.3 ± 0.2 Å | 10 (Gel Phase) | X-ray Diffraction | [4] |

| Hydrophobic Thickness | ~36 Å | 30 | MD Simulation | [12] |

| Volume per Lipid (VL) | 1101 ų | 30 | Volumetric | [9] |

Table 3: Mechanical Properties

| Parameter | Value | Temperature (°C) | Experimental Method | Reference |

| Bending Rigidity (κ) | 7.22 x 10-20 J | 22 | MD Simulation | [5][7] |

| Area Compressibility (KA) | 500 ± 100 dyn/cm | 10 (Gel Phase) | X-ray Diffraction | [4] |

Experimental Protocols

Characterizing DMPC bilayers requires a suite of biophysical techniques. Below are detailed methodologies for the most common and powerful approaches.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the thermotropic phase transitions of lipid bilayers by measuring the heat absorbed during heating.[13][14]

Methodology:

-

Liposome Preparation:

-

Lipid Film Hydration: A known quantity of DMPC dissolved in an organic solvent (e.g., chloroform) is dried into a thin film on the walls of a round-bottom flask under a stream of nitrogen, followed by vacuum desiccation to remove residual solvent.

-

Hydration: The lipid film is hydrated with a buffer solution at a temperature above the DMPC Tm (~24°C) to form multilamellar vesicles (MLVs).[15]

-

(Optional) Extrusion: To create large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder. This is done at a temperature above Tm.[15]

-

-

DSC Measurement:

-

Sample Loading: The liposome suspension is carefully loaded into the DSC sample cell, and an equal volume of buffer is loaded into the reference cell.[16]

-

Thermal Scan: The sample and reference cells are heated and cooled at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transitions.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks correspond to phase transitions. The peak maximum of the main transition is defined as the Tm.[8]

-

Figure 3: Experimental workflow for DSC analysis of DMPC liposomes.

X-ray Scattering

X-ray scattering provides high-resolution structural information, allowing for the determination of bilayer thickness, area per lipid, and electron density profiles.[17]

Methodology:

-

Sample Preparation:

-

Oriented Multilayers: DMPC in an organic solvent is deposited onto a flat substrate (e.g., silicon wafer). The solvent is slowly evaporated while rocking the substrate, which encourages the bilayers to stack in an oriented fashion.[9] The sample is then hydrated in a humidity-controlled chamber.[3]

-

Unilamellar Vesicles (ULVs): LUVs are prepared as described in the DSC protocol. This method is used to obtain scattering data at low angles (low qz).[9][10]

-

-

Data Collection:

-

The sample is exposed to a collimated X-ray beam.

-

Low-Angle X-ray Scattering (LAXS): Detects the repeating structure of the bilayer stack (in oriented samples) or the overall shape of vesicles, providing information on the lamellar repeat distance (D-spacing).

-

Wide-Angle X-ray Scattering (WAXS): Detects the packing of the hydrocarbon chains, distinguishing between the ordered gel phase and the disordered fluid phase.[3]

-

-

Data Analysis:

-

The scattered intensity is measured as a function of the scattering vector, q.

-

For oriented samples, a series of Bragg peaks are observed, from which structure factors can be calculated.

-

A Fourier reconstruction of the structure factors yields a one-dimensional electron density profile normal to the bilayer plane.[17]

-

By fitting this profile with a structural model, parameters like the headgroup-to-headgroup distance (DHH), hydrophobic thickness (2DC), and area per lipid (A) can be determined.[4][9]

-

Figure 4: General workflow for X-ray scattering analysis of lipid bilayers.

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful, non-perturbative technique for probing the structure, orientation, and dynamics of lipids at an atomic level within the bilayer.[18][19]

Methodology:

-

Sample Preparation:

-

Magic Angle Spinning (MAS) NMR: Samples typically consist of MLVs prepared by lipid film hydration. The sample is packed into a zirconia rotor. MAS averages out anisotropic interactions to provide high-resolution, liquid-like spectra.[20][21]

-

Oriented Sample (OS) NMR: Lipids are deposited between thin glass plates, which are then stacked and hydrated. This mechanically aligns the bilayers with their normal perpendicular to the glass plate surface. The entire stack is placed in the NMR magnet. OS-NMR retains anisotropic information, which is dependent on the orientation of molecules relative to the magnetic field.[20][21]

-

-

NMR Experiment:

-

The sample is placed in a strong magnetic field.

-

Specific nuclei (e.g., 2H, 13C, 31P) are excited using radiofrequency pulses.

-

The resulting signal (Free Induction Decay) is recorded and Fourier transformed to produce an NMR spectrum.

-

-

Data Analysis:

-

31P NMR: The chemical shift anisotropy provides information about the phase of the lipid assembly (e.g., lamellar vs. hexagonal) and headgroup dynamics.[19]

-

2H NMR: By using deuterium-labeled DMPC, the quadrupolar splitting in the spectrum can be measured. This splitting is directly related to the acyl chain order parameter (SCD), which quantifies the motional freedom of each segment along the chain.[22]

-

MAS NMR: Provides high-resolution spectra that can be used to determine the structure of lipids and interacting molecules (like drugs or peptides) at an atomic level.[21]

-

Figure 5: Comparison of MAS and Oriented Sample ssNMR workflows.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to view the behavior of lipid bilayers with atomic or near-atomic resolution over time, complementing experimental data.[23][24]

Methodology:

-

System Setup:

-

A bilayer of DMPC molecules is constructed using molecular modeling software.

-

The bilayer is placed in a simulation box and solvated with a layer of water molecules on both sides.[23]

-

Counter-ions are added if necessary to neutralize the system.

-

Periodic boundary conditions are applied to simulate an effectively infinite bilayer.[5]

-

-

Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) is chosen, which defines the potential energy function and parameters for all atoms in the system.[23][24]

-

Simulation Protocol:

-

Energy Minimization: The initial system's energy is minimized to remove unfavorable steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) until properties like area per lipid, temperature, and pressure stabilize.[24]

-

Production Run: A long simulation (nanoseconds to microseconds) is run to collect trajectory data for analysis.

-

-

Data Analysis: The trajectory is analyzed to calculate various properties, including area per lipid, bilayer thickness, deuterium order parameters, diffusion coefficients, and density profiles, which can be directly compared with experimental results.[23][24]

Figure 6: Workflow for a typical all-atom MD simulation of a DMPC bilayer.

Conclusion

The DL-DMPC lipid bilayer is a versatile and well-characterized system that remains indispensable for fundamental membrane biophysics and applied pharmaceutical sciences. Its predictable phase behavior and well-documented structural and mechanical properties provide a robust baseline for studying the effects of embedded proteins, peptides, and small molecule drugs. A thorough understanding of the characteristics detailed in this guide, and the application of the described experimental protocols, are crucial for professionals seeking to unravel the complexities of membrane function and design effective lipid-based drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid bilayer - Wikipedia [en.wikipedia.org]

- 3. Structure of gel phase DMPC determined by X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Structure of Gel Phase DMPC Determined by X-Ray Diffraction - Carnegie Mellon University - Figshare [kilthub.cmu.edu]

- 5. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DMPC lipid bilayer ripple phase - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tainstruments.com [tainstruments.com]

- 9. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of fully hydrated fluid phase DMPC and DLPC lipid bilayers using X-ray scattering from oriented multilamellar arrays and from unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 16. ucm.es [ucm.es]

- 17. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular Dynamics Simulations of a DMPC Bilayer Using Nonadditive Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach [escholarship.org]

Spontaneous Vesicle Formation with DL-DMPC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spontaneous formation of vesicles from 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC), a widely utilized phospholipid in pharmaceutical and biophysical research. This document outlines the core principles governing DMPC self-assembly, details experimental protocols for vesicle preparation and characterization, and presents quantitative data to inform experimental design.

Introduction to DL-DMPC and Spontaneous Vesiculation

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a saturated phospholipid with a 14-carbon acyl chain. Its amphiphilic nature, comprising a hydrophilic phosphocholine headgroup and hydrophobic myristoyl tails, drives its self-assembly into bilayer structures in aqueous environments to minimize the unfavorable interactions between the hydrophobic chains and water.[1] Under specific conditions, these bilayer sheets can close upon themselves to form spherical structures known as vesicles or liposomes.

The spontaneous formation of unilamellar vesicles from multilamellar dispersions of DMPC is a thermodynamically driven process that is highly dependent on temperature.[2] This phenomenon is of significant interest for applications in drug delivery, membrane biophysics, and as model cell membranes, owing to the biocompatibility and well-characterized physicochemical properties of DMPC.

Core Principles of Spontaneous Vesicle Formation

The primary driver for the spontaneous formation of DMPC vesicles is the interplay of thermodynamic forces. The process is significantly influenced by the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid. For DMPC, the Tm is approximately 24°C.[3]

Key Influencing Factors:

-

Temperature: A critical factor in the spontaneous formation of unilamellar vesicles from multilamellar DMPC dispersions is reaching a critical temperature (T*).[2] Studies have shown that incubating preformed large multilamellar vesicles of DMPC at their gel-to-liquid-crystalline transition temperature (approximately 23°C) can lead to spontaneous vesiculation into predominantly unilamellar systems.[4] This process is not observed at temperatures significantly above or below the Tm.[4]

-

pH: The pH of the aqueous environment can influence the phase behavior of DMPC bilayers. While dispersions in HCl solutions at pH 4 and 3 behave similarly to those in water, lower pH values (pH 1 and 2) can induce changes in the gel phase structure and lead to dehydration of the headgroups.[5] Prolonged incubation at low pH can also lead to the hydrolysis of DMPC and the fragmentation of vesicles into discoidal structures.[6]

-

Ionic Strength: The presence and concentration of ions in the surrounding medium can affect the stability and mechanical properties of DMPC vesicles. Increased ionic strength can inhibit spontaneous vesiculation.[4] It has also been shown to increase the mechanical hardness of DMPC bilayers.[7][8]

-

Presence of Other Molecules: The incorporation of other molecules, such as detergents or other lipids, can significantly alter the self-assembly behavior of DMPC. For instance, the presence of the detergent n-dodecyltrimethylammonium chloride (DTAC) can lead to the formation of smaller vesicles, discoidal micelles, and eventually spherical and threadlike micelles as the detergent-to-lipid ratio increases.[9] Similarly, mixtures of DMPC with 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) can form vesicles, micelles, or bicelles depending on the component ratio and total lipid concentration.[1]

Quantitative Data on DL-DMPC Vesicle Properties

The following tables summarize key quantitative data related to the physicochemical properties of DL-DMPC and its vesicles under various conditions.

| Property | Value | Conditions | Reference |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | ~24 °C | In water | [3] |

| Critical Temperature for Spontaneous Unilamellar Vesicle Formation (T) | 28.96 °C | Aqueous dispersion | [2] |

| Free Energy Change for Multilamellar-Unilamellar Transformation | 3.2 J/mol | At T | [2] |

| Area per Lipid (Gel Phase) | 47.2 ± 0.5 Ų | 10 °C, fully hydrated | [10] |

| Area per Lipid (Liquid Crystalline Phase) | 60.6 ± 0.5 Ų | 30 °C, fully hydrated | [10][11] |

Table 1: Physicochemical Properties of DL-DMPC

| Condition | Vesicle Type | Mean Diameter | Notes | Reference |

| DMPC/DMPG (7:3) at Tc (~23°C), low ionic strength | Unilamellar | 120 nm | Spontaneously formed from MLVs | [4] |

| DMPC with Amitriptyline Hydrochloride (AMT) | ~60 nm | Spontaneously formed | [12] | |

| DMPC/DTAC (D:L ratio = 1) | Unilamellar | ~100 nm | Spontaneously formed | [9] |

| DMPC/DTAC (D:L ratio = 2-10) | Unilamellar Vesicles & Disks | ~30 nm (disks) | Coexistence of structures | [9] |

Table 2: Size of Spontaneously Formed DL-DMPC Vesicles under Various Conditions

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DL-DMPC vesicles.

Preparation of Multilamellar Vesicles (MLVs) by Thin Film Hydration

This is a fundamental method for producing multilamellar vesicles, which can then be processed further to form unilamellar vesicles.

Materials:

-

DL-DMPC powder

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)

-

Round-bottom flask

-

Rotary evaporator or a stream of inert gas (e.g., nitrogen)

-

Vacuum desiccator

-

Water bath

Protocol:

-

Lipid Dissolution: Dissolve a known quantity of DL-DMPC in an organic solvent in a round-bottom flask.[13]

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the inner surface of the flask.[13]

-

Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.[13]

-

Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the Tm of DMPC (i.e., >24°C).[14]

-

Vortexing: Agitate the flask by vortexing to disperse the lipid film, resulting in the formation of a milky suspension of multilamellar vesicles.[14]

Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

This method utilizes ultrasonic energy to break down large MLVs into smaller SUVs.

Materials:

-

MLV suspension

-

Probe sonicator or bath sonicator

-

Ice-water bath

Protocol:

-

Prepare MLV Suspension: Follow the protocol for MLV preparation as described in section 4.1.

-

Sonication: Place the vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.[13]

-

Probe Sonication: Insert the tip of the sonicator into the suspension and sonicate in pulses to avoid overheating.

-

Bath Sonication: Alternatively, place the vial in a bath sonicator for a longer duration (e.g., 30-60 minutes).[13]

-

Clarification: Continue sonication until the cloudy MLV suspension becomes clear or translucent, indicating the formation of SUVs.

-

Centrifugation: Centrifuge the sample to pellet any remaining multilamellar structures or titanium particles from the probe tip.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This is a widely used method to produce unilamellar vesicles with a defined size distribution.

Materials:

-

MLV suspension

-

Mini-extruder apparatus

-

Polycarbonate membranes of a specific pore size (e.g., 100 nm)

-

Gas-tight syringes

Protocol:

-

Prepare MLV Suspension: Prepare MLVs as described in section 4.1. The suspension can be subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen followed by thawing in a warm water bath) to produce more homogeneous MLVs prior to extrusion.[14]

-

Assemble Extruder: Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions.

-

Extrusion: Load the MLV suspension into one of the syringes. Pass the suspension through the membrane by pushing it back and forth between the two syringes.[11] This should be performed at a temperature above the Tm of DMPC.

-

Repeat: Repeat the extrusion process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final vesicle suspension is collected in the opposite syringe.[14]

Visualizations

Experimental Workflow: LUV Preparation by Extrusion

Caption: A flowchart illustrating the key steps in preparing Large Unilamellar Vesicles (LUVs) using the thin-film hydration and extrusion method.

Logical Relationship: Factors Influencing Spontaneous Vesiculation

Caption: A diagram showing the primary factors that influence the spontaneous formation and structural characteristics of DL-DMPC vesicles.

Conclusion

The spontaneous formation of vesicles with DL-DMPC is a well-characterized process that is highly sensitive to environmental conditions. A thorough understanding of the principles outlined in this guide, including the critical role of temperature, pH, and ionic strength, is essential for the successful design and execution of experiments involving DMPC-based vesicular systems. The provided protocols offer robust starting points for the preparation of various types of DMPC vesicles, and the quantitative data serves as a valuable reference for predicting vesicle properties. For drug development professionals, the ability to control and manipulate the formation and characteristics of these vesicles is paramount for creating effective and stable drug delivery platforms.

References

- 1. Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution [mdpi.com]

- 2. Critical temperature for unilamellar vesicle formation in dimyristoylphosphatidylcholine dispersions from specific heat measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spontaneous vesiculation of large multilamellar vesicles composed of saturated phosphatidylcholine and phosphatidylglycerol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pH on the phase behavior of DMPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spontaneous fragmentation of dimyristoylphosphatidylcholine vesicles into a discoidal form at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bib.irb.hr:8443 [bib.irb.hr:8443]

- 8. Ionic strength and composition govern the elasticity of biological membranes. A study of model DMPC bilayers by force- and transmission IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spontaneous vesicles, disks, threadlike and spherical micelles found in the solubilization of DMPC liposomes by the detergent DTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spontaneous Formation of Ultrasmall Unilamellar Vesicles in Mixtures of an Amphiphilic Drug and a Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mse.iastate.edu [mse.iastate.edu]

Thermodynamic Properties of DL-DMPC in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) in aqueous solutions. DL-DMPC, a racemic mixture of D- and L-enantiomers, is a widely used model lipid in membrane biophysics and drug delivery research due to its well-defined phase behavior at physiologically relevant temperatures. This document summarizes key thermodynamic parameters, details common experimental protocols for their measurement, and provides visual representations of the underlying processes. In the scientific literature, "DMPC" is commonly used to refer to the racemic mixture, and studies have shown that the phase behavior of the pure D- and L-enantiomers is identical to the racemic mixture.

Core Thermodynamic Properties of DL-DMPC

The thermodynamic behavior of DL-DMPC in an aqueous environment is characterized by distinct phase transitions, primarily studied using Differential Scanning Calorimetry (DSC). These transitions involve changes in the organization and packing of the lipid acyl chains, leading to measurable changes in enthalpy, entropy, and heat capacity.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the phase transitions of DL-DMPC multilamellar vesicles (MLVs) in aqueous solution. Values can vary slightly depending on experimental conditions such as buffer composition, pH, and DSC scan rate.

Table 1: Pre-transition Thermodynamic Parameters for DL-DMPC

| Parameter | Value | Unit |

| Pre-transition Temperature (Tp) | ~14 | °C |

| Enthalpy of Pre-transition (ΔHp) | 4.2 - 6.7 | kJ/mol |

| Entropy of Pre-transition (ΔSp) | 14.6 - 23.3 | J/(mol·K) |

Table 2: Main Phase Transition Thermodynamic Parameters for DL-DMPC

| Parameter | Value | Unit |

| Main Transition Temperature (Tm) | 23 - 24 | °C |

| Enthalpy of Main Transition (ΔHm) | 20 - 30 | kJ/mol |

| Entropy of Main Transition (ΔSm) | 67.3 - 101 | J/(mol·K) |

| Heat Capacity Change (ΔCp) | 0.3 - 0.5 | kJ/(mol·K) |

Phase Transitions of DL-DMPC

DL-DMPC in aqueous solution undergoes two primary thermotropic phase transitions upon heating: the pre-transition and the main transition. These transitions reflect changes in the lipid bilayer's physical state.

Experimental Protocols

Accurate determination of the thermodynamic properties of DL-DMPC relies on precise experimental procedures. The following sections detail the methodologies for vesicle preparation and thermodynamic analysis.

Preparation of Multilamellar Vesicles (MLVs) of DL-DMPC

Multilamellar vesicles are often used for DSC studies as they provide sharp, well-defined phase transitions.

Materials:

-

DL-DMPC powder

-

Chloroform

-

Desired aqueous buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Nitrogen or Argon gas stream

-

Water bath sonicator

-

Vortex mixer

Procedure:

-

Lipid Film Formation:

-

Dissolve a known quantity of DL-DMPC in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a gentle stream of nitrogen or argon gas for at least 2 hours, followed by desiccation under vacuum overnight to remove any residual solvent.

-

-

Hydration:

-

Add the desired aqueous buffer (pre-heated to a temperature above the Tm of DMPC, e.g., 30-35°C) to the dried lipid film.

-

Hydrate the lipid film by gentle rotation or vortexing of the flask. The final lipid concentration is typically in the range of 1-10 mg/mL.

-

To ensure complete hydration and formation of MLVs, the suspension should be incubated at a temperature above Tm for 1-2 hours with intermittent vortexing.

-

-

Annealing:

-

For optimal results, the MLV suspension can be annealed by temperature cycling (e.g., 5 cycles of heating above Tm and cooling below Tp).

-

Thermodynamic Analysis using Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., MicroCal VP-DSC, TA Instruments Nano DSC)

Procedure:

-

Sample and Reference Preparation:

-

Degas the MLV suspension and the corresponding buffer for at least 15 minutes prior to loading.

-

Carefully load the MLV suspension into the sample cell and the exact same buffer into the reference cell of the calorimeter.

-

-

Data Acquisition:

-

Equilibrate the system at a starting temperature well below the pre-transition (e.g., 5°C).

-

Perform an initial heating scan to erase the thermal history of the sample. The data from the second and subsequent heating scans are typically used for analysis.

-

Scan the temperature at a controlled rate (e.g., 0.5-1.0°C/min) up to a temperature well above the main transition (e.g., 40°C).

-

Perform a corresponding cooling scan at the same rate.

-

Multiple heating and cooling cycles are recommended to check for reproducibility.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity curve.

-

The temperatures at the peaks of the endotherms correspond to the pre-transition (Tp) and main transition (Tm) temperatures.

-

The enthalpy change (ΔH) for each transition is determined by integrating the area under the respective peak.

-

The entropy change (ΔS) is calculated using the equation: ΔS = ΔH / T, where T is the transition temperature in Kelvin.

-

The change in heat capacity (ΔCp) at the main transition is the difference in the heat capacity of the liquid crystalline and gel phases, determined from the baseline shift in the thermogram.

-

Isothermal Titration Calorimetry (ITC) for Binding Studies

ITC is a powerful technique to study the thermodynamics of interactions between DL-DMPC vesicles and other molecules, such as drugs, peptides, or proteins. It directly measures the heat released or absorbed during the binding process.

Instrumentation:

-

Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC, TA Instruments Affinity ITC)

Procedure:

-

Sample Preparation:

-

Prepare unilamellar vesicles (e.g., by extrusion or sonication) of DL-DMPC in the desired buffer.

-

Dissolve the ligand (the molecule that will bind to the vesicles) in the exact same buffer. It is crucial to have a perfect buffer match to avoid large heats of dilution.

-

Degas both the vesicle suspension and the ligand solution.

-

-

ITC Experiment:

-

Load the DL-DMPC vesicle suspension into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental temperature. For DL-DMPC, experiments can be performed below, at, or above the Tm to study binding to different lipid phases.

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

The raw data (heat pulses for each injection) are integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites, two sets of sites) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations:

-

ΔG = -RT ln(Ka)

-

ΔG = ΔH - TΔS

-

-

This guide provides a foundational understanding of the thermodynamic properties of DL-DMPC in aqueous solutions. The provided data and protocols serve as a valuable resource for researchers in biophysics, materials science, and pharmaceutical development who utilize lipid-based systems in their work.

The Dance of Lipids: A Technical Guide to the Interaction of DL-DMPC and Cholesterol in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interactions between 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) and cholesterol within lipid bilayers. Understanding this relationship is fundamental to cell membrane biology and has profound implications for drug delivery systems, membrane protein function, and the pathology of various diseases. This document provides a comprehensive overview of the structural and thermodynamic consequences of incorporating cholesterol into DL-DMPC membranes, detailed experimental protocols for studying these interactions, and quantitative data to support the observed phenomena.

The Condensing and Ordering Effect of Cholesterol

Cholesterol is a crucial component of many biological membranes, where it modulates fluidity, permeability, and mechanical strength.[1] When incorporated into a DL-DMPC bilayer, cholesterol exerts two primary, interrelated effects: the condensing effect and the ordering effect .

The condensing effect refers to the reduction in the area per lipid molecule in the presence of cholesterol.[2][3] This occurs because the rigid, planar steroid ring of cholesterol inserts between the flexible acyl chains of the DMPC molecules, leading to a more tightly packed and ordered arrangement.[1][4] This increased packing density results in a thicker and less permeable membrane.[2][5]

The ordering effect describes the increase in the conformational order of the DMPC acyl chains.[2][6] Cholesterol's rigid structure restricts the rotational and translational freedom of the neighboring lipid tails, causing them to adopt a more extended, all-trans conformation, characteristic of a more ordered state.[6] This effect is particularly pronounced in the liquid-crystalline (Lα) phase of the DMPC bilayer.

These effects are not uniform across the bilayer and are dependent on the concentration of cholesterol. At low concentrations, cholesterol's effects are localized, while at higher concentrations, it can induce the formation of a distinct phase known as the liquid-ordered (lo) phase, which coexists with the liquid-disordered (ld) phase.[7][8]

Quantitative Analysis of Cholesterol's Impact

The interaction between DL-DMPC and cholesterol has been extensively quantified using a variety of biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of the impact of cholesterol on the physical properties of DMPC bilayers.

| Cholesterol (mol%) | Area per DMPC (Ų) | Bilayer Thickness (Å) | Acyl Chain Order Parameter (S_CD) | Reference |

| 0 | 60.6 | 34.0 | ~0.2 (average) | [9],[10] |

| 10 | 55.2 | 36.5 | Increased | [9] |

| 20 | 51.5 | 38.0 | Significantly Increased | [9],[4] |

| 30 | 48.0 | 39.5 | Approaching gel phase values | [9],[3] |

| 40 | 45.0 | 40.5 | High | [9],[6] |

| 50 | 43.0 | 41.0 | Very High | [2] |

Table 1: Effect of Cholesterol on the Structural Properties of DMPC Bilayers. The data illustrates the condensing effect (decrease in area per lipid) and the thickening of the bilayer with increasing cholesterol concentration. The acyl chain order parameter (S_CD), a measure of the orientational order of the C-D bonds in deuterated lipids, also shows a clear increasing trend.

| Cholesterol (mol%) | Main Phase Transition Temperature (T_m) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |

| 0 | 24 | 5.4 | [11] |

| 5 | Broadened | Decreased | [12] |

| 10 | Broadened | Decreased | [13],[12] |

| 20 | Very Broad | Significantly Decreased | [11] |

| 30 | Abolished | - | [11] |

Table 2: Thermodynamic Effects of Cholesterol on the DMPC Phase Transition. Cholesterol broadens and eventually abolishes the main phase transition of DMPC, indicating a shift from a cooperative, well-defined transition to a more continuous change in membrane properties.

Visualizing the Interaction and Experimental Approaches

To better understand the complex interplay between DL-DMPC and cholesterol, as well as the methodologies used to study it, the following diagrams provide a visual representation of the key concepts and workflows.

Figure 1: Experimental workflow for studying DL-DMPC-cholesterol interactions.

Figure 2: Effects of cholesterol on the physical properties of a DMPC bilayer.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental protocols used to generate the quantitative data presented in this guide.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers.[12][14]

-

Vesicle Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of DMPC and cholesterol at desired molar ratios are prepared. For MLVs, a lipid film is hydrated with buffer and vortexed. For LUVs, the MLV suspension is subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]

-

DSC Measurement: A small aliquot of the vesicle suspension is placed in an aluminum DSC pan, and an equal volume of buffer is used as a reference. The sample and reference are heated and cooled at a constant rate (e.g., 1-2 °C/min). The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The peak temperature represents the transition temperature (Tm), and the area under the peak corresponds to the transition enthalpy (ΔH).

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR spectroscopy provides detailed information about the order and dynamics of lipid acyl chains.[15][16][17]

-

Sample Preparation: DMPC deuterated at specific positions on the acyl chains (e.g., DMPC-d54) is used.[16] Lipid films containing the desired mole fraction of cholesterol are hydrated with buffer to form MLVs. The sample is then transferred to an NMR tube.

-

NMR Spectroscopy: The sample is placed in the NMR spectrometer, and the temperature is controlled. ²H NMR spectra are acquired, typically using a quadrupolar echo pulse sequence.

-

Data Analysis: The spectrum of a powder sample consists of a Pake doublet, from which the quadrupolar splitting (ΔνQ) can be measured. The order parameter (SCD) for each deuterated segment is then calculated from the quadrupolar splitting, providing a measure of the orientational order of that segment relative to the bilayer normal.[18]

Small-Angle Neutron Scattering (SANS)

SANS is used to determine the structure of lipid bilayers, including their thickness and area per lipid.[19][20][21]

-

Vesicle Preparation: LUVs are prepared by extrusion. To enhance contrast, deuterated lipids and/or a mixture of H₂O and D₂O are often used.[19][22]

-

SANS Measurement: The vesicle suspension is placed in a quartz cell in the path of a neutron beam. The scattered neutrons are detected at various angles.

-

Data Analysis: The scattering intensity as a function of the scattering vector (q) is analyzed using models that describe the form factor of the vesicles and the structure factor of the bilayer. This analysis yields parameters such as the bilayer thickness, the area per lipid, and the headgroup and tailgroup thicknesses.[23]

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the surface topography of lipid bilayers and can also be used to measure their mechanical properties.[10][24][25]

-

Supported Lipid Bilayer (SLB) Formation: A supported lipid bilayer is formed by vesicle fusion onto a solid substrate, such as mica.[24][26] A suspension of LUVs is incubated on the freshly cleaved mica surface.

-

AFM Imaging: The SLB is imaged in liquid using an AFM operating in tapping mode or contact mode. The images reveal the topography of the bilayer, including the presence of any domains or defects.

-

Force Spectroscopy: The AFM tip is used to indent the bilayer, and the force as a function of indentation depth is recorded. This allows for the determination of the bilayer's mechanical properties, such as its breakthrough force and bending modulus.[26][27]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure, dynamics, and interactions within the lipid bilayer.[4][6][9]

-

System Setup: An in silico model of a hydrated DMPC bilayer with a specific concentration of cholesterol is constructed. This involves defining the coordinates and force field parameters for all atoms in the system.

-

Simulation: The system is subjected to a period of equilibration, followed by a production run where the trajectories of all atoms are calculated by integrating Newton's equations of motion.

-

Data Analysis: The simulation trajectories are analyzed to calculate various properties, including the area per lipid, bilayer thickness, order parameters, radial distribution functions, and diffusion coefficients.[9][28] These calculated properties can be directly compared with experimental data.

Conclusion

The interaction of DL-DMPC with cholesterol is a cornerstone of membrane biophysics. Cholesterol's ability to condense and order DMPC bilayers has profound consequences for the structure and function of cell membranes. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate these interactions further. A thorough understanding of this model system is essential for advancing our knowledge of membrane biology and for the rational design of lipid-based technologies.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Cholesterol effects on the phospholipid condensation and packing in the bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Atomic Force Microscope Studies of the Fusion of Floating Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Theory of the deuterium NMR of sterol-phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Small-angle neutron scattering study of lateral phase separation in dimyristoylphosphatidylcholine-cholesterol mixed membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. portal.fis.tum.de [portal.fis.tum.de]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Unexpected asymmetric distribution of cholesterol and phospholipids in equilibrium model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A quantitative determination of lipid bilayer deposition efficiency using AFM - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. m.youtube.com [m.youtube.com]

- 26. tandfonline.com [tandfonline.com]

- 27. mdpi.com [mdpi.com]